molecular formula C9H9ClO2S B1630026 4-Cyclopropylbenzene-1-sulfonyl chloride CAS No. 167404-32-2

4-Cyclopropylbenzene-1-sulfonyl chloride

Cat. No.: B1630026
CAS No.: 167404-32-2
M. Wt: 216.68 g/mol
InChI Key: QCHUBTJEGZWBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H9ClO2S . It is used in the field of pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a sulfonyl chloride group and a cyclopropyl group attached to it . The InChI code for this compound is 1S/C9H9ClO2S/c10-13(11,12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 .


Physical and Chemical Properties Analysis

This compound is a crystalline solid with an off-white to faint yellow color . It has a molecular weight of 216.69 . The predicted boiling point is 309.9±21.0 °C, and the predicted density is 1.406±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Biological Activity

Sulfonyl Chlorides in Drug Discovery : Sulfonyl chlorides serve as critical intermediates in the synthesis of sulfonamide-based drugs. Their reactivity with various nucleophiles enables the development of compounds with potential biological activities. For instance, the reaction of biphenyl-disulfonyl chloride with aromatic/heterocyclic sulfonamides has led to the identification of inhibitors against carbonic anhydrase isozymes, which are associated with tumor growth and development. These findings suggest potential therapeutic applications in cancer treatment (Morsy et al., 2009).

Chemical Synthesis and Modification

Sulfonyl Chlorides in Organic Synthesis : Sulfonyl chlorides are versatile reagents in organic chemistry, enabling the synthesis of various sulfonated compounds. For example, the study of the molecular structure and vibrational spectroscopic properties of sulfonyl chloride derivatives has provided insights into their chemical significance and applications in synthesizing biologically active compounds (Nagarajan & Krishnakumar, 2018).

Mechanistic Insights and Applications

Investigation of Reaction Mechanisms : The sulfonation of cyclopropylbenzene and cyclopropylphenylketone with sulfur trioxide has been studied to understand the reaction mechanisms and product formation. These investigations contribute to the broader understanding of how sulfonyl chlorides react under different conditions, paving the way for novel synthetic routes and applications (Ansink & Cerfontain, 1995).

Safety and Hazards

4-Cyclopropylbenzene-1-sulfonyl chloride is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word is "Danger" . Hazard statements include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Properties

IUPAC Name

4-cyclopropylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c10-13(11,12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHUBTJEGZWBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622020
Record name 4-Cyclopropylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167404-32-2
Record name 4-Cyclopropylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyclopropylbenzenesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclopropylbenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Cyclopropylbenzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
4-Cyclopropylbenzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
4-Cyclopropylbenzene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
4-Cyclopropylbenzene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
4-Cyclopropylbenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.